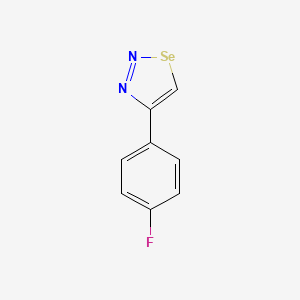
4-(4-Fluorophenyl)-1,2,3-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1,2,3-selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms, and a fluorophenyl group attached to the ring. The unique combination of selenium and fluorine in its structure imparts distinctive chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,2,3-selenadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylhydrazine with selenium dioxide in the presence of a suitable solvent under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Fluorophenyl)-1,2,3-selenadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-selenadiazole involves its interaction with specific molecular targets. The selenium atom can form bonds with various biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
4-Fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
1-Ethynyl-4-fluorobenzene: A fluorinated aromatic compound used in organic synthesis.
Uniqueness: 4-(4-Fluorophenyl)-1,2,3-selenadiazole is unique due to the presence of both selenium and fluorine in its structure This combination imparts distinctive reactivity and properties, making it valuable in various research fields
Properties
CAS No. |
27892-92-8 |
|---|---|
Molecular Formula |
C8H5FN2Se |
Molecular Weight |
227.11 g/mol |
IUPAC Name |
4-(4-fluorophenyl)selenadiazole |
InChI |
InChI=1S/C8H5FN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |
InChI Key |
NIHZVPUCTFUCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















